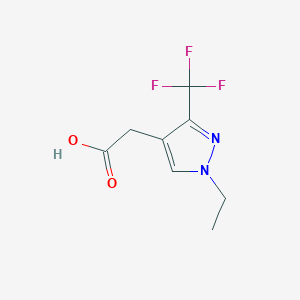

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-13-4-5(3-6(14)15)7(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGSOHNARNKIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound, highlighting its pharmacological properties and therapeutic potential.

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity. The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can be achieved through various methods, including reactions involving hydrazine derivatives and acetic acid under specific conditions .

Anticancer Properties

Recent studies have shown that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has demonstrated inhibitory effects on various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These compounds are believed to exert their effects through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | MDA-MB-231 | 12.5 | Apoptosis induction |

| 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | HepG2 | 15.0 | Cell cycle arrest |

| Other pyrazole derivatives | Various | Varies | Varies |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives have demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional NSAIDs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid | 5.40 | High |

| Diclofenac | 54.65 | Reference |

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid with target proteins involved in cancer and inflammation. These studies help in predicting the binding affinity and elucidating the structure–activity relationship (SAR) of these compounds.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against various cancer types, where it was found that modifications in the side chains significantly affected their potency and selectivity . The study highlighted that the introduction of trifluoromethyl groups often enhanced biological activity due to increased electronic effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism appears to involve the inhibition of specific enzymes associated with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases such as arthritis .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects in animal models. The results indicate a reduction in pain responses, which may be attributed to its interaction with pain receptors or modulation of pain pathways .

Agrochemicals

Herbicidal Activity

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has been investigated for its herbicidal properties. Laboratory studies have shown that it can inhibit the growth of certain weed species, suggesting potential use as a selective herbicide in agricultural applications .

Pesticidal Applications

The compound's structure allows it to interact with biological systems in pests, leading to increased mortality rates in targeted insect populations. This opens avenues for developing environmentally friendly pesticides that minimize harm to non-target species .

Material Science

Polymer Chemistry

In material science, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can serve as a building block for synthesizing novel polymers. Its trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for high-performance materials used in various industrial applications .

Case Studies

Chemical Reactions Analysis

Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl bromoacetate, 3-(trifluoromethyl)-1H-pyrazole | DMF, K2CO3, ambient temperature | ~70% |

| 2 | Ethyl ester | Hydrolysis (aqueous NaOH) | >90% |

Chemical Reactions

The chemical reactivity of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can be categorized into several types:

Acid-Base Reactions

The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases or undergoing esterification with alcohols.

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilicity at adjacent carbon centers, making them susceptible to nucleophilic attack. This property can be exploited in various substitution reactions.

Condensation Reactions

The compound can undergo condensation reactions with aldehydes or ketones, leading to the formation of more complex structures, such as pyrazole derivatives with extended functionalities.

Redox Reactions

Under certain conditions, the compound may participate in redox reactions, particularly involving its nitrogen atoms, which can be oxidized or reduced depending on the reaction environment.

Key Findings from Recent Studies

| Study Reference | Activity Assessed | Result |

|---|---|---|

| Antimicrobial | Significant activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduced inflammation in animal models |

Comparison with Similar Compounds

Key Observations:

Ethyl vs. Methyl Substituents: The ethyl group in the target compound (vs.

Trifluoromethyl Position : The 3-CF₃ group (common in all analogues) is critical for electronic and steric effects, influencing binding to biological targets like succinate dehydrogenase (SDH) in fungicides .

Carboxylic Acid vs. Ester Derivatives : The acetic acid moiety increases water solubility compared to ester derivatives (e.g., ethyl esters in ), which may affect bioavailability and environmental persistence.

Preparation Methods

Methodology Highlights:

- Reactants: Methylhydrazine (preferably as a 30-50% aqueous solution) reacts with trifluoromethyl-substituted β-keto esters or their equivalents.

- Reaction Conditions: Typically conducted in aqueous media, sometimes with ethanol as a co-solvent, at controlled temperatures ranging from ambient to moderate heating.

- Reaction Time: Ranges from 15 minutes to 4 hours, with optimal conditions around 20-30 minutes for high yield and selectivity.

- Outcome: Formation of the pyrazole ring with the trifluoromethyl substituent at the 3-position, and the ethyl group at the 1-position, as per patent WO2017084995A1 and JP2018531887A.

Specific Synthesis Pathways from Patent Literature

Patent WO2017084995A1:

- Reaction Scheme: The process involves reacting a pyrazolyl precursor with methylhydrazine in aqueous medium, with optional addition of acids like trifluoroacetic acid to modulate reactivity.

- Key Conditions:

- Molar ratio of methylhydrazine to precursor: Typically 0.001 to 0.25 equivalents.

- Reaction time: 10 minutes to 6 hours, preferably 15 minutes to 4 hours.

- Solvent: Water or ethanol without additional solvents.

- Outcome: High selectivity for the desired pyrazole derivative, which can be further oxidized or functionalized to yield the target acetic acid derivative.

Patent JP2018531887A:

- Reaction Scheme: Similar to WO2017084995A, emphasizing the use of methylhydrazine and trifluoromethylated ketones, with specific emphasis on reaction conditions conducive to high yield and purity.

- Reaction Conditions:

- The process involves controlled addition of methylhydrazine in aqueous medium.

- The reaction is conducted at ambient or slightly elevated temperatures, with reaction times typically between 15 minutes to 3 hours.

- Post-Reaction: The intermediate undergoes oxidation or carboxylation steps to attach the acetic acid group at the 4-position of the pyrazole ring.

Summary of Key Data

| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| Pyrazole core synthesis | Methylhydrazine + trifluoromethyl ketone | Water/Ethanol | Ambient to 80°C | 15 min - 4 h | High selectivity, aqueous medium preferred |

| Functionalization to acetic acid | Oxidants or acyl chlorides | Water or organic solvents | 50-80°C | Several hours | Controlled oxidation or acylation |

Research Findings and Optimization

Recent studies and patent documents emphasize the importance of controlling reaction parameters to maximize yield and purity:

- Temperature control minimizes side reactions.

- Reaction time optimization ensures complete conversion without degradation.

- Choice of solvent (preferably water or ethanol) facilitates green chemistry principles and simplifies purification.

- Use of methylhydrazine solutions at 35-45% w/w enhances safety and reactivity.

Q & A

(Basic) What synthetic methodologies are established for preparing 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-acetic acid derivatives often involves nucleophilic substitution or condensation reactions. For example, monochloroacetic acid can react with pyrazole-thione precursors in an alkaline medium (e.g., NaOH) at elevated temperatures (50–80°C) to form the acetic acid moiety . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for azide-mediated syntheses (e.g., NaN₃ in DMF at 50°C for 3 hours) .

- Catalyst use : Tert-butyl peroxide in THF improves cyclization efficiency for heterocyclic intermediates .

- Purification : Chromatography or recrystallization (e.g., ethanol or toluene) ensures >95% purity .

(Advanced) How can researchers address discrepancies between spectroscopic data (e.g., NMR, HRMS) and expected structural features during characterization?

Discrepancies may arise from residual solvents, tautomerism, or impurities. Methodological approaches include:

- Multi-technique validation : Cross-verify using IR (to confirm carbonyl groups at ~1700 cm⁻¹) , HRMS (for exact mass matching ±0.001 Da) , and ¹H/¹³C NMR (e.g., trifluoromethyl groups show characteristic splitting patterns) .

- Dynamic NMR : Resolve tautomeric equilibria by variable-temperature studies for pyrazole ring protons .

- Impurity profiling : Use HPLC (retention time analysis, e.g., 1.23 minutes under SQD-FA05 conditions) to identify side products .

(Basic) Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Elemental analysis : Validates empirical formula (e.g., C₉H₁₁F₃N₂O₂) with <0.3% deviation .

- Chromatography : TLC or HPLC (e.g., 97% purity via reverse-phase methods) confirms homogeneity .

- Spectroscopy :

- ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) and pyrazole protons (δ 7.5–8.5 ppm) .

- ¹⁹F NMR : Trifluoromethyl groups appear at δ -60 to -65 ppm .

(Advanced) What strategies improve synthetic yield when competing side reactions occur during pyrazole-acetic acid formation?

- Temperature control : Lowering reaction temperature (e.g., 50°C instead of reflux) minimizes decomposition of acid-sensitive intermediates .

- Stoichiometric adjustments : Use 1.2 equivalents of monochloroacetic acid to drive the reaction to completion .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids) to prevent undesired alkylation .

- Workup modifications : Acidification (pH 3–4) precipitates the product, reducing losses during extraction .

(Basic) How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Lipophilicity : The -CF₃ group increases logP by ~1.0 unit, enhancing membrane permeability .

- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in biological assays .

- Electronic effects : The electron-withdrawing -CF₃ group polarizes the pyrazole ring, shifting NMR signals (e.g., upfield for adjacent protons) .

(Advanced) What structural modifications are informed by SAR studies to enhance bioactivity in pyrazole-acetic acid derivatives?

- Heterocyclic fusion : Introducing 1,3,4-oxadiazole moieties (e.g., via thioether linkages) improves antimicrobial activity (83% yield for bromobenzyl derivatives) .

- Salt formation : Sodium or potassium salts of acetic acid derivatives enhance solubility for in vivo testing .

- Substituent effects : Methyl/ethyl groups at the pyrazole 1-position optimize steric bulk without compromising target binding (e.g., 1-ethyl vs. 1-methyl analogs) .

(Basic) What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the acetic acid moiety .

- Light protection : Amber vials mitigate photodegradation of the trifluoromethyl group .

- Desiccants : Use silica gel to avoid moisture-induced aggregation .

(Advanced) How can computational modeling guide the design of derivatives with improved target affinity?

- Docking studies : Predict interactions with targets like cyclooxygenase-2 using pyrazole-acetic acid as a scaffold (e.g., π-π stacking with trifluoromethyl groups) .

- QSAR models : Correlate substituent electronegativity (e.g., -F, -Cl) with IC₅₀ values for enzyme inhibition .

- MD simulations : Assess conformational stability of derivatives in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.